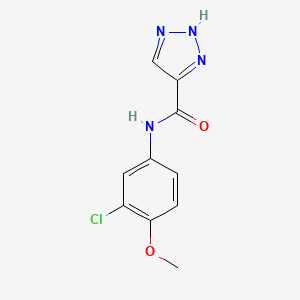

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(3-Chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 5-position with a carboxamide group linked to a 3-chloro-4-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-17-9-3-2-6(4-7(9)11)13-10(16)8-5-12-15-14-8/h2-5H,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDBICHIHSTBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne

Substitution on the Phenyl Ring: The phenyl ring is substituted with chlorine and methoxy groups through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.

Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes.

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its triazole ring is a common motif in many pharmaceutical drugs, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to several triazole carboxamide derivatives documented in the evidence. Key structural variations include:

- Substituents on the Triazole Core: Target Compound: 5-Carboxamide group attached to a 3-chloro-4-methoxyphenyl substituent. SI60 (): Features a benzyl group at the 1-position and a diethylaminophenyl group at the 5-carboxamide position. This introduces enhanced lipophilicity compared to the target compound . 19a (): Substituted with a benzyloxy group at the 4-position and a trifluoromethylphenyl carboxamide, offering improved metabolic stability due to the electron-withdrawing CF₃ group .

- 15g (): Incorporates a 4-methoxybenzyl group and a phenoxyphenyl carboxamide, which may enhance solubility via the methoxy group .

Physicochemical Properties

A comparison of physical properties is summarized below:

Key Observations :

- Chloro and methoxy substituents (as in the target compound) typically increase melting points due to enhanced intermolecular interactions (e.g., 3d: 181–183°C ).

- Yields vary significantly with substituents; electron-withdrawing groups (e.g., CF₃ in 19a) may reduce reaction efficiency compared to electron-donating groups (e.g., methoxy in 15g) .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of a 1,2,3-triazole moiety with a carboxamide group. Various methods have been documented in literature for synthesizing triazole derivatives, often utilizing azide-alkyne cycloaddition reactions or other coupling strategies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation (exact values may vary based on specific studies) .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells by:

- DNA Damage : Inducing DNA fragmentation and chromatin condensation.

- Mitochondrial Dysfunction : Reducing mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl ring or the triazole core can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| 3-Chloro substitution | Increased cytotoxicity against cancer cells |

| Methoxy group addition | Enhanced solubility and bioavailability |

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various triazole derivatives including this compound:

- Method : MTT assay was used to evaluate cell viability.

- Results : The compound demonstrated significant cytotoxicity across multiple cell lines with promising selectivity indices.

Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of this compound using xenograft models:

- Findings : Treatment with this compound resulted in reduced tumor growth compared to control groups.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction yields be maximized?

The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols. A common approach includes:

- Cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole core.

- Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to attach substituents like the 3-chloro-4-methoxyphenyl group.

Key reagents include palladium catalysts for cross-coupling, anhydrous aluminum chloride for Friedel-Crafts alkylation, and solvents like DMF or acetonitrile. To maximize yield: - Optimize stoichiometry of intermediates (e.g., azides and alkynes).

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce side reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C) : Critical for confirming triazole ring formation and substituent positions. For example, the triazole proton appears as a singlet near δ 8.1–8.3 ppm.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₁H₁₀ClN₃O₂).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with methanol/water gradients.

- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹).

- X-ray crystallography (if crystalline): Resolves 3D structure but requires high-quality single crystals .

Advanced: How can SHELXL be applied to refine the crystal structure of this compound, and what challenges arise from its substituents?

SHELXL is used for small-molecule refinement by:

Data integration : Input high-resolution diffraction data (e.g., from synchrotron sources).

Parameterization : Define anisotropic displacement parameters for Cl and O atoms.

Twinning analysis : Address potential twinning due to the bulky 3-chloro-4-methoxyphenyl group.

Challenges include:

- Disorder in the methoxy group, requiring PART instructions.

- Overfitting due to low electron density in the triazole ring. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Core modifications : Synthesize analogs with variations in the triazole substituents (e.g., replacing Cl with F or altering methoxy position).

Biological assays :

- Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Test against COX-2 or cytochrome P450 isoforms via fluorometric assays.

Computational modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Advanced: What strategies mitigate discrepancies in biological activity data across different studies?

- Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times.

- Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation.

- Validate via orthogonal assays : Confirm antimicrobial activity with both broth microdilution and disk diffusion methods.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of IC₅₀ differences .

Advanced: How can in vitro metabolic stability be assessed for this compound?

Liver microsome assays : Incubate with rat/human liver microsomes and NADPH cofactor.

LC-MS/MS analysis : Quantify parent compound depletion over time (t₁/₂ calculation).

CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.

Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .

Advanced: What computational methods predict its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F), blood-brain barrier (BBB) penetration, and P-glycoprotein substrate likelihood.

- LogP calculation : Use Molinspiration or ACD/Labs to assess lipophilicity (target LogP ~2–3 for oral bioavailability).

- Molecular dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HBr gas).

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.

- Acute toxicity : Refer to SDS for LD₅₀ data from analogous triazoles (e.g., >500 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.